5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole
CAS No.:
Cat. No.: VC17200968
Molecular Formula: C9H4BrClN2O
Molecular Weight: 271.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4BrClN2O |
|---|---|
| Molecular Weight | 271.50 g/mol |
| IUPAC Name | 5-bromo-3-chloro-2H-[1]benzofuro[3,2-c]pyrazole |
| Standard InChI | InChI=1S/C9H4BrClN2O/c10-5-3-1-2-4-6-8(14-7(4)5)9(11)13-12-6/h1-3H,(H,12,13) |
| Standard InChI Key | GIRHYLDFRINVFJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)OC3=C(NN=C23)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole integrates a benzofuran ring fused to a pyrazole moiety, with bromine and chlorine substituents at positions 5 and 3, respectively. The benzofuran component consists of a furan ring fused to a benzene ring, while the pyrazole ring contains two adjacent nitrogen atoms. This arrangement confers unique electronic properties, influencing reactivity and interactions with biological targets.
The IUPAC name, 5-bromo-3-chloro-2H-benzofuro[3,2-c]pyrazole, reflects the numbering system and substituent positions. Key structural identifiers include the Standard InChI (InChI=1S/C9H4BrClN2O/c10-5-3-1-2-4-6-8(14-7(4)5)9(11)13-12-6/h1-3H,(H,12,13)) and SMILES notation (C1=CC2=C(C(=C1)Br)OC3=C(NN=C23)Cl).
Physicochemical Characteristics
The compound’s molecular weight (271.50 g/mol) and halogen-rich composition contribute to its moderate polarity and solubility in organic solvents. Table 1 summarizes critical physicochemical data:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₄BrClN₂O |
| Molecular Weight | 271.50 g/mol |
| IUPAC Name | 5-bromo-3-chloro-2H-benzofuro[3,2-c]pyrazole |
| CAS Number | Not publicly disclosed |
| XLogP3 | Estimated 2.8 (calculated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Table 1: Physicochemical properties of 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole.
The presence of bromine and chlorine enhances lipophilicity, potentially improving membrane permeability in biological systems . The compound’s air-sensitive nature necessitates storage under inert gas, as indicated by handling guidelines .
Synthetic Methodologies
General Pyrazole Synthesis Strategies
Pyrazole derivatives are typically synthesized via cyclocondensation reactions. The Knorr pyrazole synthesis, involving hydrazines and 1,3-diketones, remains a cornerstone method . For halogenated variants like 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole, metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce aryl halides post-cyclization .
Benzofuropyrazole-Specific Routes
The fusion of benzofuran and pyrazole rings requires multi-step sequences. A plausible pathway involves:
-
Benzofuran Precursor Synthesis: Coupling o-halophenols with propargyl alcohols under Pd catalysis .
-
Pyrazole Ring Formation: Reacting the benzofuran intermediate with hydrazine derivatives in the presence of Lewis acids .
-
Halogenation: Electrophilic substitution using bromine and chlorine sources to install substituents at positions 5 and 3.
Microwave-assisted synthesis and solvent-free conditions, as reported for related pyrazoles, could enhance yield and regioselectivity . For example, Ragavan et al. demonstrated microwave-driven cyclization for 1,5-diaryl pyrazoles with 85–92% yields .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
Pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis . Compound 24 (1-(2,4-Chloroacridine-9-yl)-3-(5-pyridine-4-yl)-(1,3,4-oxadiazol-2-yl-thiomethyl)-pyrazole-5-one) exhibited dose-dependent anti-inflammatory effects in murine models, surpassing phenylbutazone at 100 mg/kg . The bromine and chlorine substituents in 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole may enhance COX-2 selectivity, minimizing gastrointestinal toxicity .
Antimicrobial Efficacy
Chovatia et al. synthesized 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles with MIC values of 6.25 µg/mL against Mycobacterium tuberculosis . The bromine atom in 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole could disrupt microbial membrane integrity, while the chloro group enhances electronegativity, improving target binding.
Pharmacokinetic and Toxicity Considerations
ADME Profile
The compound’s logP (~2.8) suggests moderate blood-brain barrier permeability, while the molecular weight (<500 Da) aligns with Lipinski’s Rule of Five for drug-likeness . Esterase-mediated hydrolysis of the furan ring may occur in vivo, necessitating prodrug strategies for sustained activity.
Toxicity Risks
Halogenated compounds often pose hepatotoxicity risks due to reactive metabolite formation. In vitro genotoxicity assays (e.g., Ames test) are recommended before preclinical trials. The “research use only” designation underscores the need for rigorous safety profiling.
Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead structure for optimizing COX-2 inhibitors and kinase-targeted anticancer agents. Structural modifications, such as replacing chlorine with trifluoromethyl groups, could enhance potency and metabolic stability .
Material Science
Benzofuropyrazoles’ conjugated π-systems make them candidates for organic semiconductors. Their electroluminescent properties could be exploited in OLEDs, though this remains unexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume